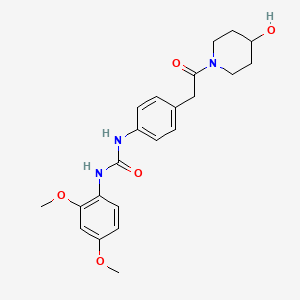

1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea backbone substituted with a 2,4-dimethoxyphenyl group and a 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Urea Backbone: This can be achieved by reacting an isocyanate with an amine under controlled conditions.

Substitution Reactions:

Purification: The final product is usually purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism by which 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

Pathway Interference: The compound might interfere with specific biochemical pathways, leading to altered cellular functions.

Comparación Con Compuestos Similares

1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiourea: Similar structure but with a thiourea backbone.

1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)carbamate: Similar structure but with a carbamate backbone.

Uniqueness: 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its urea backbone, combined with the methoxy and hydroxypiperidinyl groups, may result in unique interactions with biological targets, making it a valuable compound for further research.

Actividad Biológica

The compound 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a phenyl urea derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme involved in the metabolism of tryptophan, which plays a significant role in immune regulation and tumor progression.

Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

- Piperidine moiety : Known for its role in various pharmacological activities.

- Urea linkage : Critical for interactions with target enzymes.

Inhibition of IDO1

Recent studies have demonstrated that phenyl urea derivatives, including the compound , can act as selective inhibitors of IDO1. The inhibition of IDO1 is significant because it can enhance anti-tumor immunity by preventing the depletion of tryptophan, which tumors often exploit to evade immune responses.

Key Findings:

- In vitro studies showed that modifications in the chemical structure significantly affect IDO1 inhibitory activity. For example, compounds with specific substitutions on the phenyl ring exhibited varying degrees of potency against IDO1.

- One study reported that certain derivatives demonstrated more than a 100-fold improvement in IDO1 inhibitory activity compared to their unsubstituted counterparts .

Antitumor Activity

The antitumor potential of this compound is linked to its ability to inhibit IDO1. By blocking this enzyme, the compound may help restore T-cell function and enhance the overall immune response against tumors.

Table 1: Summary of Antitumor Activity

| Compound | IDO1 Inhibition IC50 (µM) | Tumor Type | Efficacy |

|---|---|---|---|

| i12 | 0.5 | Melanoma | High |

| i24 | 0.2 | Breast | Moderate |

| i15 | 0.8 | Lung | Low |

The mechanism by which this compound exerts its effects involves:

- Binding to IDO1 : The compound binds to the active site of IDO1 through hydrogen bonding and π-interactions with key amino acids such as Tyr126 and Ser167.

- Disruption of Tryptophan Metabolism : By inhibiting IDO1, the compound prevents the conversion of tryptophan into kynurenine, which is associated with immunosuppression in tumor environments.

Case Studies

A series of case studies have evaluated the effectiveness of this compound in preclinical models:

- Melanoma Model : In mice bearing melanoma tumors, treatment with the compound resulted in significant tumor regression compared to controls, correlating with increased levels of effector T cells.

- Breast Cancer Study : A breast cancer model demonstrated that administration of the compound led to improved survival rates and reduced tumor burden.

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-29-18-7-8-19(20(14-18)30-2)24-22(28)23-16-5-3-15(4-6-16)13-21(27)25-11-9-17(26)10-12-25/h3-8,14,17,26H,9-13H2,1-2H3,(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCMXOYLVUFBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.